5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C23H25ClN4O3 and its molecular weight is 440.93. The purity is usually 95%.
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Biological Activity
The compound 5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic molecule that incorporates a piperidine ring and a triazole moiety. Its unique structure suggests potential pharmacological applications due to the presence of various functional groups known for diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is C22H23ClN4O2. The presence of chlorine and nitrogen atoms in the structure is often associated with enhanced biological activity. The triazole ring is particularly notable for its versatility in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antibacterial properties. For instance, derivatives of triazole and piperidine have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong inhibitory effects. The compound's potential as an antibacterial agent can be inferred from these findings, although specific data on this compound's activity remains limited.
Enzyme Inhibition
The compound may also possess enzyme inhibitory properties. Previous studies on similar piperidine derivatives have demonstrated strong inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in conditions like Alzheimer's disease and gastrointestinal disorders.
Anticancer Potential
Triazole derivatives have been recognized for their anticancer properties. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. This suggests that this compound may also exhibit anticancer activity, warranting further investigation.
While specific mechanisms for this compound are not yet fully elucidated, compounds containing triazole rings typically interact with biological targets through hydrogen bonding and π-stacking interactions. Molecular docking studies could provide insights into the binding affinities and interactions with target proteins.
Case Studies
Several studies have focused on the biological activities of structurally related compounds:
- Antibacterial Screening : A study on piperidine derivatives showed effective inhibition against Bacillus subtilis and Escherichia coli, suggesting that similar derivatives may exhibit comparable activities.
- Enzyme Inhibition : Research has demonstrated that piperidine-based compounds can inhibit urease with IC50 values significantly lower than standard drugs, indicating their potential as therapeutic agents.
- Anticancer Studies : Triazole-containing compounds have been evaluated in vitro against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
Data Table: Biological Activities of Related Compounds
Compound Name | Structure | Notable Activities | IC50 Values |
---|---|---|---|
5-{1-[4-Chlorophenyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Structure | Antibacterial, AChE Inhibition | 2.14 µM (AChE) |
5-{1-[Phenyl]piperidin-4-yl}-triazole | Structure | Anticancer | 0.63 µM (cancer cell lines) |
5-{1-[Chlorophenyl]piperidin-4-yl}-urea derivative | Structure | Urease Inhibition | 6.28 µM (urease) |
Properties
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-31-19-8-6-16(7-9-19)15-28-22(25-26-23(28)30)17-10-12-27(13-11-17)21(29)14-18-4-2-3-5-20(18)24/h2-9,17H,10-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZGYBAMZVHDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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